5(4H)-Oxazolone, 2-(4-chlorophenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

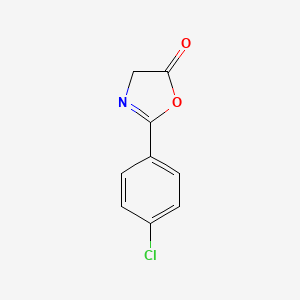

- The oxazolone ring consists of a five-membered ring containing one oxygen and one nitrogen atom.

- This compound may exhibit interesting biological activities due to its structural features.

5(4H)-Oxazolone, 2-(4-chlorophenyl)-: is a heterocyclic compound with an oxazolone ring containing a chlorine-substituted phenyl group.

Preparation Methods

- The synthesis of 5(4H)-Oxazolone, 2-(4-chlorophenyl)- involves several steps:

Esterification: Start from 4-chlorobenzoic acid and esterify it with methanol.

Hydrazination: Convert the ester intermediate to the corresponding hydrazide.

Salt Formation and Cyclization: Cyclize the hydrazide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.

Sulfonyl Chloride Formation: Convert the thiol intermediate to sulfonyl chloride.

Nucleophilic Attack: React the sulfonyl chloride with amines to obtain the title sulfonamides.

- Industrial production methods may involve modifications of these steps for scalability and efficiency.

Chemical Reactions Analysis

- Common reagents include oxidizing agents, reducing agents, and nucleophiles.

- Major products depend on reaction conditions and substituents.

5(4H)-Oxazolone, 2-(4-chlorophenyl)-: can undergo various reactions:

Scientific Research Applications

Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.

Biology: Explore its interactions with biological macromolecules (enzymes, receptors).

Medicine: Assess its pharmacological properties (antiviral, antibacterial, etc.).

Industry: Consider applications in materials science or agrochemicals.

Mechanism of Action

- The exact mechanism of action for 5(4H)-Oxazolone, 2-(4-chlorophenyl)- would depend on its specific biological target.

- It may interact with enzymes, receptors, or cellular pathways.

Comparison with Similar Compounds

Similar Compounds: Other 1,3,4-thiadiazoles, such as those shown in Figure 1 of the research.

Uniqueness: Highlight any distinctive features or properties of this compound.

Remember that this information is based on available research, and further studies may reveal additional insights

Biological Activity

5(4H)-Oxazolone, 2-(4-chlorophenyl)- is a heterocyclic compound belonging to the oxazolone class, known for its diverse biological activities. This article explores the compound's antimicrobial, anticancer, antioxidant, and anti-inflammatory properties, supported by empirical data and case studies.

Chemical Structure and Properties

5(4H)-Oxazolone, 2-(4-chlorophenyl)- features a five-membered ring structure containing nitrogen and oxygen atoms, along with a dichloromethylene group and a 4-chlorophenyl substituent. Its chemical formula is C11H8Cl2N2O. The compound typically has a melting point of 139–141 °C, indicating stability at room temperature.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It can bind to various enzymes and receptors, modulating their activity. The mechanisms vary based on the target but often involve inhibition of key pathways linked to disease processes.

Antimicrobial Activity

Research indicates that 5(4H)-Oxazolone derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. For example, compounds derived from this oxazolone class have shown notable inhibition of biofilm formation and virulence factor production in these pathogens .

Table 1: Antimicrobial Efficacy of 5(4H)-Oxazolone Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| OBS 9f | Staphylococcus aureus | 32 µg/mL |

| OBS 9a | Pseudomonas aeruginosa | 16 µg/mL |

Anticancer Properties

In addition to antimicrobial effects, studies have highlighted the anticancer potential of 5(4H)-Oxazolone derivatives. For instance, certain derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines. A study found that specific oxazolones exhibited IC50 values in the low micromolar range against various cancer cell lines .

Case Study: Anticancer Evaluation

In a recent study involving several oxazolone derivatives, compounds were tested for their cytotoxic effects on human cancer cell lines. The results indicated that compounds with bulky substituents showed enhanced cytotoxicity, suggesting that structural modifications can significantly influence biological activity .

Antioxidant Activity

The antioxidant properties of 5(4H)-Oxazolone derivatives have also been investigated. These compounds demonstrated significant inhibition of lipid peroxidation and free radical scavenging activity. For instance, some derivatives achieved an average inhibition rate of 86.5% in lipid peroxidation assays .

Table 2: Antioxidant Activity of Selected Oxazolone Derivatives

| Compound Name | Lipid Peroxidation Inhibition (%) |

|---|---|

| Compound 2a | 91 |

| Compound 2b | 86 |

| Compound 2c | 81 |

Anti-inflammatory Effects

In addition to their antioxidant properties, certain oxazolones have shown promise in reducing inflammation. In vivo studies indicated that these compounds could significantly inhibit carrageenan-induced paw edema in animal models, highlighting their potential as anti-inflammatory agents .

Properties

IUPAC Name |

2-(4-chlorophenyl)-4H-1,3-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-7-3-1-6(2-4-7)9-11-5-8(12)13-9/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUVAOXAHGUJGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(=N1)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473751 |

Source

|

| Record name | 5(4H)-Oxazolone, 2-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22887-53-2 |

Source

|

| Record name | 5(4H)-Oxazolone, 2-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.